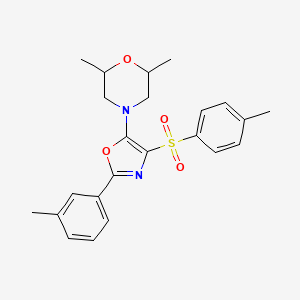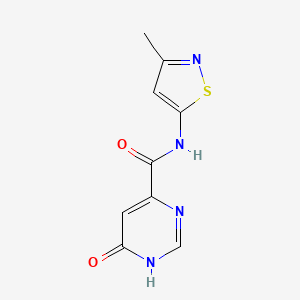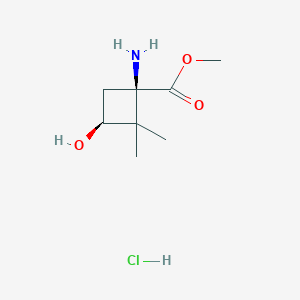
4-Amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide hydrochloride (4AMNPC) is an organic compound used in laboratory experiments and scientific research. It is a highly potent, water-soluble compound that has a variety of applications in synthetic chemistry, biochemistry, and pharmacology. 4AMNPC is a versatile compound that has been used in a number of studies for its ability to modulate the activity of a variety of enzymes, receptors, and other proteins. It is also used in the synthesis of other compounds, such as peptides, nucleotides, and other molecules.
Scientific Research Applications
4-Amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide hydrochloride has been used in a variety of scientific research applications. It has been used as a tool to study the structure and function of proteins and enzymes. It has also been used to study the effects of drugs on the body, as well as to develop new drugs. In addition, 4-Amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide hydrochloride has been used in the synthesis of peptides and other molecules, as well as in the synthesis of nucleotides.
Mechanism of Action
4-Amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide hydrochloride is a highly potent, water-soluble compound that has a variety of applications in synthetic chemistry, biochemistry, and pharmacology. It acts as an inhibitor of a variety of enzymes, receptors, and other proteins. It binds to these proteins and blocks their activity, resulting in a decrease in the activity of the target enzyme or receptor. This is known as an "inhibitory effect".
Biochemical and Physiological Effects
4-Amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide hydrochloride has been studied for its effects on biochemical and physiological processes. In particular, it has been studied for its effects on the activity of enzymes, receptors, and other proteins. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, as well as the activity of receptors involved in the signaling pathways of hormones and neurotransmitters. In addition, it has been found to modulate the activity of proteins involved in cell division, cell differentiation, and cell migration.
Advantages and Limitations for Lab Experiments
4-Amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide hydrochloride has several advantages for laboratory experiments. It is a highly potent compound, making it ideal for use in a variety of experiments. It is also water-soluble, making it easy to use in aqueous solutions. In addition, it is relatively inexpensive and easy to obtain. However, it is important to note that 4-Amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide hydrochloride is toxic and should be handled with care.
Future Directions
There are a number of potential future directions for research involving 4-Amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide hydrochloride. One possible direction is to further investigate its effects on biochemical and physiological processes. In particular, it would be interesting to study its effects on the activity of enzymes, receptors, and other proteins involved in the metabolism of drugs and the signaling pathways of hormones and neurotransmitters. Another possible direction is to explore its potential as a therapeutic agent. Finally, further research could be done to explore its potential as a tool for the synthesis of peptides and other molecules, as well as for the synthesis of nucleotides.
Synthesis Methods
4-Amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide hydrochloride can be synthesized from 4-nitrophenylhydrazine hydrochloride and N-propyl-1H-pyrazole-5-carboxamide. The reaction is carried out in an aqueous solution at room temperature. The reaction is catalyzed by an acid, such as hydrochloric acid, and the product is purified by recrystallization. The product is a white crystalline powder with a melting point of 116-118°C.
properties
IUPAC Name |
4-amino-2-methyl-N-propylpyrazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.ClH/c1-3-4-10-8(13)7-6(9)5-11-12(7)2;/h5H,3-4,9H2,1-2H3,(H,10,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUHPEQBFOFZRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=NN1C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methylcyclohexyl)propanamide](/img/structure/B2912634.png)


![(1R,4R,7S,11S,12R)-1,5,5,15,15,17,17-Heptamethyl-8-methylidene-12-propan-2-yl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadec-13(18)-ene-14,16-dione](/img/structure/B2912639.png)

![2-((2-chloro-4-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2912641.png)


![N-(3-acetamidophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2912646.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2912651.png)
![(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2912653.png)
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2912654.png)